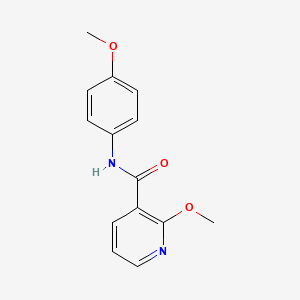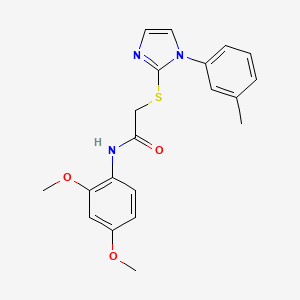![molecular formula C27H15ClN2O2 B2686242 2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one CAS No. 865376-40-5](/img/structure/B2686242.png)
2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound . The quinazolinone ring is attached to a benzo[f]chromen-3-one structure, another type of heterocyclic compound . This compound is likely to be synthetic, as both quinazolinones and chromenones are often used in the synthesis of various medicinal compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst or under specific conditions . For example, 3-(2-bromoacetyl)-2H-chromen-2-one and 2-bromo-1-phenylethan-1-one were synthesized by brominating 3-acetylcoumarin and acetophenone respectively in chloroform . Then, 3-(2-Aminothiazol-5-yl)-2H-chromen-2-one and 5-phenylthiazol-2-amine were obtained by reacting these compounds with thiourea in ethanol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the quinazolinone and chromenone rings suggests that the compound may have interesting electronic properties, as these types of structures often participate in π-conjugation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the quinazolinone and chromenone rings . These structures can act as electrophiles or nucleophiles in various reactions, depending on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the degree of conjugation in the molecule, and the overall shape and size of the molecule could all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds similar to "2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one" have been synthesized for their potential antimicrobial properties. For instance, a series of novel compounds, including 3-(2-(5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones, were prepared as antimicrobial agents. These compounds, particularly those with fluoro-substituted coumarin and phenyl rings, demonstrated potent antimicrobial activity, indicating their potential as novel antimicrobial agents (Ansari & Khan, 2017).
Green Synthesis Approaches
A green, catalyst-free, and solvent-free synthesis method has been developed for creating functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method emphasizes high yield, atom efficiency, and the avoidance of traditional purification steps, making it an environmentally friendly option for synthesizing compounds related to "2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one" (Kumar et al., 2015).
Synthesis Reviews and Protocols
Reviews on synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the target compound, outline various methods for their synthesis due to their pharmacological importance. These protocols include Suzuki coupling reactions, reactions of 3-formylcoumarin with silylenol ethers, and more, highlighting the diverse synthetic routes available for these types of compounds (Mazimba, 2016).
Advanced Materials Applications
Research into benzo-annulated chromenes, such as naphthopyrans, for photochromic applications, reveals strategies to enhance their photosensitivity and reduce color persistence. This research is relevant for developing fast photoswitching materials, indicating that compounds structurally related to "2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one" may have applications beyond pharmacology, including in materials science (Inagaki et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of action
Compounds with a quinazoline structure, like “2-(6-chloro-4-phenylquinazolin-2-yl)-3H-benzo[f]chromen-3-one”, often interact with various enzymes and receptors in the body. These could include kinases, which are crucial in signal transduction pathways .
Mode of action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets kinases, it could affect signal transduction pathways, impacting cell growth and proliferation .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular processes such as cell growth and apoptosis .
Propiedades
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15ClN2O2/c28-18-11-12-23-21(14-18)25(17-7-2-1-3-8-17)30-26(29-23)22-15-20-19-9-5-4-6-16(19)10-13-24(20)32-27(22)31/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFQVYHUQQTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2686159.png)

![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2686163.png)
![4-[(2-Methylbenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2686164.png)

![7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2686168.png)
![7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2686170.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2686171.png)
![5-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2686173.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2686174.png)
![1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2686175.png)


![2-[(2-Methylfuran-3-yl)formamido]acetic acid](/img/structure/B2686182.png)